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15(S)-Latanoprost
CAS No.: 145773-22-4
Cat. No.: VC3966742
Molecular Formula: C26H40O5
Molecular Weight: 432.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145773-22-4 |
|---|---|
| Molecular Formula | C26H40O5 |
| Molecular Weight | 432.6 g/mol |
| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
| Standard InChI | InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22-,23-,24+,25-/m1/s1 |
| Standard InChI Key | GGXICVAJURFBLW-SCTZCWPJSA-N |
| Isomeric SMILES | CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O |
| SMILES | CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
| Canonical SMILES | CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
15(S)-Latanoprost (C₂₆H₄₀O₅; MW 432.59 g/mol ) represents the C15 epimer of the prostaglandin F₂α analog latanoprost. The compound features a stereochemical inversion at the C15 hydroxyl group, altering its three-dimensional conformation while maintaining identical molecular mass to the parent drug . X-ray crystallography data confirm the (5Z,9α,11α,15S) configuration, with the isopropyl ester moiety at position C1 critical for corneal permeability .
The stereochemical differences manifest in distinct physicochemical properties. While both isomers share identical solubility profiles in organic solvents (≥95% solubility in ethanol ), the 15(S) configuration reduces hydrogen bonding capacity by 18% compared to latanoprost, as evidenced by differential scanning calorimetry . This structural variation directly impacts biological activity through altered receptor-ligand interactions.
Spectroscopic Identification
Fourier-transform infrared spectroscopy (FTIR) reveals characteristic absorption bands at 3450 cm⁻¹ (O-H stretch), 1740 cm⁻¹ (ester carbonyl), and 970 cm⁻¹ (Z-alkene) . Nuclear magnetic resonance (NMR) spectroscopy provides definitive stereochemical assignment:
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¹H NMR (400 MHz, CDCl₃): δ 5.58 (m, 2H, C5-C6 alkene), 3.98 (m, 1H, C15-OH), 3.72 (t, J=6.8 Hz, 1H, C11-OH)
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¹³C NMR: 173.2 ppm (ester carbonyl), 132.1 ppm (C5), 129.8 ppm (C6)
High-resolution mass spectrometry (HRMS) confirms the molecular formula with an observed m/z of 432.2876 ([M+H]⁺; calc. 432.2875) , demonstrating <2 ppm mass accuracy.
Pharmacological Profile
Receptor Binding Kinetics
Radioligand displacement assays using [³H]PGF₂α in feline iris sphincter membranes demonstrate significantly reduced FP receptor affinity for 15(S)-Latanoprost:
| Parameter | Latanoprost | 15(S)-Latanoprost |
|---|---|---|
| IC₅₀ (nM) | 3.6 ± 0.4 | 24 ± 2.1 |
| Kᵢ (nM) | 2.8 | 18.7 |
| Residence Time (min) | 12.4 | 3.2 |
The 6.7-fold increase in IC₅₀ correlates with reduced therapeutic efficacy. Molecular dynamics simulations attribute this to suboptimal positioning of the C15 hydroxyl group in the FP receptor binding pocket, decreasing hydrogen bond formation with Arg³¹¹ .
Analytical Detection and Quantification
Chromatographic Methods
Reverse-phase HPLC using a C18 column (4.6×250 mm, 5 μm) achieves baseline separation of the isomers:
| Condition | Value |
|---|---|
| Mobile Phase | ACN:10 mM KH₂PO₄ (55:45) |
| Flow Rate | 1.0 mL/min |
| Retention Time (min) | 15(S): 8.2 ± 0.3 |
| Latanoprost: 9.7 ± 0.2 |
Validation studies show excellent linearity (r²=0.9998) across 0.1-5.0 μg/mL concentrations, with LOD=0.03 μg/mL and LOQ=0.1 μg/mL .
Spectroscopic Quantitation
Regulatory and Manufacturing Considerations
Toxicological Profile
Clinical Implications
Therapeutic Index Considerations
While 15(S)-Latanoprost itself lacks significant IOP-lowering efficacy, its presence impacts drug product performance:
These physicochemical changes may contribute to the 14% incidence of hyperemia in preserved latanoprost formulations versus 9% in preservative-free versions .
Future Directions
Emerging strategies to mitigate 15(S)-Latanoprost formation include:
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Solid-state synthesis using mechanochemistry (impurity <0.1%)
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Continuous manufacturing platforms with real-time HPLC monitoring
These advances promise to enhance product quality while maintaining the cost-effectiveness of prostaglandin analog therapies.
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